N-Isopropylacrylamide-d7

Thermoresponsive Polymers Microcalorimetry Polymer Physics

N-Isopropylacrylamide-d7 (CAS 1219803-32-3) is the definitive deuterated NIPAM monomer for SANS contrast variation, 2H NMR dynamics, and LC-MS/MS quantification. Introduction of deuterium raises microgel VPTT by +4.3 K and suppresses self-crosslinking in ULC synthesis—protonated NIPAM cannot replicate these properties. Procure the ≥98% pure, isotopically enriched standard to ensure experimental fidelity in advanced polymer physics, neutron scattering, and trace-level monomer analysis. Explicitly NOT replaceable by non-deuterated NIPAM.

Molecular Formula C6H11NO
Molecular Weight 120.20 g/mol
Cat. No. B12387714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylacrylamide-d7
Molecular FormulaC6H11NO
Molecular Weight120.20 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C=C
InChIInChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)/i2D3,3D3,5D
InChIKeyQNILTEGFHQSKFF-LUUPTHFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 0.05 g / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylacrylamide-d7: Deuterated Thermoresponsive Monomer for Precision Polymer Synthesis


N-Isopropylacrylamide-d7 (CAS 1219803-32-3) is a stable isotope-labeled analog of N-isopropylacrylamide (NIPAM), in which all seven hydrogen atoms of the isopropyl side chain are replaced with deuterium . This deuterated monomer serves as a critical building block for synthesizing deuterated poly(N-isopropylacrylamide) (d-PNIPAM), a widely studied thermoresponsive polymer that exhibits a sharp lower critical solution temperature (LCST) phase transition in water [1]. The introduction of deuterium fundamentally alters the polymer's physicochemical properties, enabling advanced characterization techniques such as small-angle neutron scattering (SANS) with contrast variation and 2H NMR spectroscopy, which are inaccessible with the fully protonated analog .

N-Isopropylacrylamide-d7: Why Standard NIPAM Cannot Substitute for Deuterated Monomer Requirements


Direct substitution of N-isopropylacrylamide-d7 with non-deuterated NIPAM is scientifically invalid for applications requiring isotopic labeling. The deuterium label is not merely a tracer; it introduces measurable, quantifiable alterations in the polymer's physical properties. The volume phase transition temperature (VPTT) of d7-PNIPAM microgels is significantly elevated compared to hydrogenated microgels, a difference that directly impacts thermoresponsive behavior in applications [1]. Furthermore, the site-specific deuteration of the isopropyl group critically suppresses the self-cross-linking mechanism during microgel synthesis, precluding the formation of ultra-low cross-linked (ULC) microgels—a key material platform—when using the d7 monomer [2]. Therefore, for neutron scattering contrast variation studies, accurate MS quantification, or the synthesis of specific deuterated polymer architectures, the protonated analog is not a functionally equivalent alternative; the deuterated monomer is an absolute requirement to achieve the intended experimental outcomes.

N-Isopropylacrylamide-d7: Quantifiable Performance Differentiation vs. Protonated and Alternative Deuterated Monomers


Side-Chain Deuteration Elevates PNIPAM Thermal Transition Temperature by ~2–4.3 °C Compared to Protonated Polymer

Polymers synthesized from N-Isopropylacrylamide-d7 (d7-PNIPAM) exhibit a significantly higher and broader thermal transition compared to polymers from non-deuterated NIPAM (h-PNIPAM). Microcalorimetry on dilute solutions shows the transition of d7-PNIPAM is approximately 2 °C higher than h-PNIPAM [1]. In microgel systems, multi-angle dynamic light scattering (DLS) measurements reveal a volume phase transition temperature (VPTT) shift of 4.3 K for the deuterated microgel relative to the protonated counterpart [2].

Thermoresponsive Polymers Microcalorimetry Polymer Physics

Isopropyl Deuteration Critically Suppresses Self-Cross-Linking in Ultra-Low Cross-Linked Microgel Synthesis

The synthesis of ultra-low cross-linked (ULC) poly(N-isopropylacrylamide) microgels is fundamentally altered by monomer deuteration. While vinyl-deuterated NIPAM (backbone label) allows for normal self-cross-linking and microgel formation, the use of isopropyl-deuterated NIPAM (N-Isopropylacrylamide-d7) strongly restrains the cross-linking mechanism, thereby precluding the formation of ULC microgels [1]. This is attributed to the location of the deuterium isotopes on the isopropyl group, which participates in the hydrogen atom abstraction step of self-cross-linking.

Microgel Synthesis Polymer Architecture Contrast Variation SANS

Deuterated Monomer Enables High-Contrast 2H NMR Segmental Dynamics Studies of PNIPAM Microgels

N-Isopropylacrylamide-d7 serves as the essential precursor for synthesizing deuterated PNIPAM microgels that can be studied via 2H NMR. This technique provides a microscopic understanding of polymer segmental dynamics that is impossible with protonated materials due to signal interference. 2H NMR studies on d-PNIPAM suspensions have successfully probed chain dynamics as a function of temperature, pressure, and cross-linker molar fraction [1]. The deuterium label provides the necessary NMR-active nucleus for these specialized experiments.

2H NMR Spectroscopy Polymer Dynamics Microgel Characterization

Commercial Specification: Isotopic Enrichment ≥98 atom % D and Chemical Purity ≥97%

Commercially available N-Isopropylacrylamide-d7 is supplied with defined purity specifications that are essential for reproducible research. Typical specifications from major suppliers include an isotopic enrichment of ≥98–99 atom % D and a chemical purity of ≥97% . These metrics ensure that the synthesized deuterated polymers have a consistently high degree of labeling, minimizing batch-to-batch variability in critical properties like transition temperature.

Isotopic Purity Chemical Purity Quality Control

N-Isopropylacrylamide-d7: High-Value Application Scenarios Requiring Isotopic Precision


Small-Angle Neutron Scattering (SANS) with Contrast Variation

Researchers aiming to elucidate the internal structure and architecture of poly(N-isopropylacrylamide) microgels or hydrogels using SANS require a method to create contrast between different components. Polymerizing N-Isopropylacrylamide-d7 yields deuterated PNIPAM, which possesses a significantly different neutron scattering length density compared to its protonated counterpart. This enables the selective 'masking' or 'highlighting' of specific domains within a complex colloidal system, as demonstrated in studies on microgel crowding and structure [1]. This application is impossible with the non-deuterated monomer.

2H NMR Spectroscopy for Polymer Segmental Dynamics

To gain a microscopic understanding of the chain mobility and relaxation processes within thermoresponsive PNIPAM microgels, 2H NMR spectroscopy is a powerful technique. This method requires the synthesis of deuterated polymer networks, for which N-Isopropylacrylamide-d7 is the essential monomer precursor. Studies have successfully used this approach to probe how polymer dynamics change as a function of cross-linking density, temperature, and pressure, providing insights not obtainable by any other means [2].

LC-MS Quantification of NIPAM Monomer Release

In studies evaluating the cytotoxicity or biocompatibility of PNIPAM-based materials, quantifying the release of residual NIPAM monomer is critical. N-Isopropylacrylamide-d7 serves as the ideal internal standard for LC-MS/MS quantification of non-deuterated NIPAM. Its nearly identical chemical behavior ensures co-elution and similar ionization efficiency, while its distinct mass (+7 Da) allows for clear differentiation from the analyte. This approach provides the highest accuracy in quantifying trace levels of monomer in complex biological matrices .

Fundamental Studies of Isotope Effects on Thermoresponsive Behavior

The quantifiable shift in the volume phase transition temperature (VPTT) of d7-PNIPAM compared to h-PNIPAM—measured to be +4.3 K in microgels [3]—makes N-Isopropylacrylamide-d7 a valuable tool for fundamental polymer physics research. By comparing deuterated and protonated systems, scientists can dissect the subtle contributions of hydrogen bonding, zero-point energy, and hydrophobic hydration to the LCST phase transition, leading to a deeper understanding and more rational design of thermoresponsive materials.

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